An In-depth Technical Guide to the Physical and Chemical Properties of Diorcinol
An In-depth Technical Guide to the Physical and Chemical Properties of Diorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diorcinols are a class of naturally occurring diphenyl ether compounds, primarily isolated from various fungal species, notably those of the Aspergillus genus. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of diorcinols, with a specific focus on Diorcinol D as a representative molecule. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and isolation, and an elucidation of its mechanism of action against Candida albicans. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Physicochemical Properties of Diorcinol D
Diorcinols are characterized by a core structure of two orcinol (3,5-dihydroxytoluene) moieties linked by an ether bond. The various diorcinol analogues are distinguished by the presence and position of additional substituents, most commonly prenyl groups. Due to the focus of recent synthetic and biological studies, Diorcinol D will be used as the primary example in this guide.
Chemical Structure and Identification
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IUPAC Name: 3-(3-hydroxy-5-methylphenoxy)-5-methyl-4-(3-methylbut-2-enyl)phenol[1]
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Synonyms: Diorcinol D
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Chemical Class: Aromatic Ether[1]
Quantitative Physicochemical Data
The experimental determination of physical properties such as melting and boiling points for many diorcinol derivatives is not widely reported in the literature. The data presented below for Diorcinol D are primarily computed values sourced from chemical databases. For context, the properties of the related but simpler compound, diphenyl ether, are included.
| Property | Diorcinol D | Diphenyl Ether (for comparison) | Data Source |
| Molecular Formula | C₁₉H₂₂O₃ | C₁₂H₁₀O | PubChem[1], Wikipedia[2] |
| Molecular Weight | 298.4 g/mol | 170.21 g/mol | PubChem[1], Wikipedia[2] |
| Melting Point | Not Reported | 25 to 26 °C | Wikipedia[2] |
| Boiling Point | Not Reported | 258.55 °C | Wikipedia[2] |
| Solubility | Not Reported | Insoluble in water | Wikipedia[2] |
| XLogP3-AA (Computed) | 5.4 | 4.2 | PubChem[1], PubChem[3] |
| Hydrogen Bond Donor Count | 2 | 0 | PubChem[1], PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | 1 | PubChem[1], PubChem[3] |
Spectral Data
Mass Spectrometry (MS)
An experimental Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Diorcinol D has been reported.
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MS Type: LC-MS
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Precursor Type: [M+H]⁺
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Precursor m/z: 299.16
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Key Fragment Ions (m/z): 243.100479 (100%), 243.104080 (80.97%), 69.069969 (79.43%), 243.096893 (74.69%), 69.069427 (65.64%)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise arrangement of atoms in diorcinol molecules.
¹³C NMR of Diorcinol (Unspecified Isomer, Solvent: CD₃OD) A ¹³C NMR spectrum for a compound identified as "Diorcinol" is available in the SpectraBase database. The specific isomer is not detailed, but the data provides insight into the typical chemical shifts for the carbon skeleton of a basic diorcinol structure.
(Note: The raw spectral data with peak assignments for Diorcinol D is not available in the searched literature. The structural confirmation in the cited synthesis paper was based on NMR analysis, but the data was likely provided in supplementary materials not accessible through the searches.)
¹H NMR of Diorcinol Derivatives Studies on related diorcinol monoethers have shown that ¹H NMR spectra can be complex, sometimes revealing the presence of multiple conformers in solution, with signal doubling observed at low temperatures.[4][5]
Experimental Protocols
Total Synthesis of Diorcinol D
The first total synthesis of Diorcinol D was reported by Boehlich et al. (2020).[6] The synthetic route is highly efficient and divergent, allowing for the preparation of several diorcinol analogues. The key steps are outlined below.
Caption: General workflow for isolating diorcinols from fungi.
Detailed Methodology:
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Fungal Culture: The desired fungal strain (e.g., Aspergillus versicolor) is cultured on a suitable sterile medium (either liquid or solid) and incubated for a period sufficient to allow for the production of secondary metabolites.
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Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate (EtOAc), to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the mixture of compounds. This usually involves initial separation by column chromatography over a stationary phase like silica gel, eluting with a gradient of solvents of increasing polarity.
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Fraction Analysis and Further Purification: The collected fractions are analyzed (e.g., by thin-layer chromatography) to identify those containing the desired diorcinol. These fractions are then pooled and may require further purification, often using high-performance liquid chromatography (HPLC), to obtain the pure compound.
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Structure Confirmation: The structure of the isolated pure diorcinol is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Biological Activity and Signaling Pathways
Antifungal Mechanism of Action of Diorcinol D
Diorcinol D has been shown to exert potent fungicidal activity against Candida albicans, a common human fungal pathogen. Its mechanism of action involves a multi-pronged attack on the fungal cell.
Signaling Pathway of Diorcinol D's Antifungal Action
Caption: Antifungal mechanism of Diorcinol D against C. albicans.
Elucidation of the Pathway:
Studies have demonstrated that Diorcinol D's primary mode of action against Candida albicans is the disruption of the plasma membrane. This leads to a cascade of downstream effects:
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Cytoplasm Membrane Destruction: Diorcinol D directly compromises the integrity of the fungal cell membrane. This disruption increases membrane permeability.
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Osmotic Stress and HOG Pathway Activation: The increased permeability leads to osmotic stress. In response, the fungal cell attempts to compensate by accumulating intracellular glycerol, a process regulated by the High Osmolarity Glycerol (HOG) signaling pathway.
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ROS Accumulation and Mitochondrial Dysfunction: In addition to membrane damage, Diorcinol D treatment results in a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS leads to oxidative stress and subsequent mitochondrial dysfunction.
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Fungal Cell Death: The combined effects of catastrophic membrane damage and severe oxidative stress ultimately lead to fungal cell death.
This dual mechanism of membrane disruption and ROS induction makes Diorcinol D an effective and rapidly acting fungicidal agent.
Conclusion
Diorcinols represent a promising class of natural products with significant therapeutic potential. This guide has consolidated the available technical information on the physical and chemical properties of Diorcinol D, providing a foundation for further research and development. The elucidation of a total synthetic route opens avenues for the creation of novel analogues with potentially enhanced activities and improved pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action, such as the antifungal pathway of Diorcinol D, will be instrumental in guiding future drug design and development efforts targeting challenging pathogens. Further experimental characterization of the physical properties and comprehensive spectral analysis of a wider range of diorcinol derivatives are warranted to build a more complete profile of this important class of compounds.
References
- 1. Diorcinol D | C19H22O3 | CID 72696570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 3. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure, absolute configuration, and variable-temperature 1H-NMR study of (±)-versiorcinols A–C, three racemates of diorcinol monoethers from the sponge-associated fungus Aspergillus versicolor 16F-11 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
